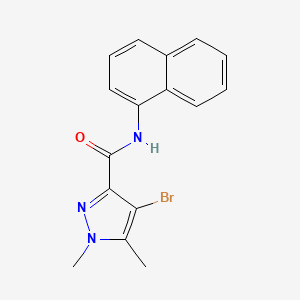
4-bromo-1,5-dimethyl-N-1-naphthyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1,5-dimethyl-N-1-naphthyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized through various methods. In
Wirkmechanismus
The mechanism of action of 4-bromo-1,5-dimethyl-N-1-naphthyl-1H-pyrazole-3-carboxamide is not fully understood. However, studies have suggested that it works by inhibiting the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the Akt/mTOR signaling pathway. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-1,5-dimethyl-N-1-naphthyl-1H-pyrazole-3-carboxamide in lab experiments is its potent anti-cancer properties. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-bromo-1,5-dimethyl-N-1-naphthyl-1H-pyrazole-3-carboxamide. One of the most promising directions is the development of novel anti-cancer therapies based on this compound. Studies have shown that it has potent anti-cancer properties and can induce apoptosis in cancer cells. Another direction is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how it works and how it can be optimized for use in cancer therapy. Finally, there is a need for more studies on the potential toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of 4-bromo-1,5-dimethyl-N-1-naphthyl-1H-pyrazole-3-carboxamide has been achieved through various methods. One of the most commonly used methods involves the reaction of 1-bromo-4-chlorobutane with 1-naphthylhydrazine to obtain 1-bromo-4-(1-naphthyl)butane-2,3-dione. This intermediate is then treated with 3-amino-5-methylpyrazole to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-1,5-dimethyl-N-1-naphthyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
4-bromo-1,5-dimethyl-N-naphthalen-1-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c1-10-14(17)15(19-20(10)2)16(21)18-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUZJSTXFRKQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=CC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

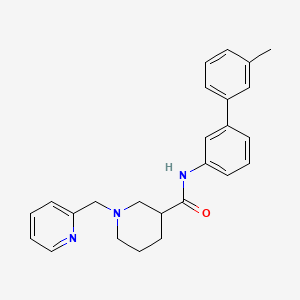
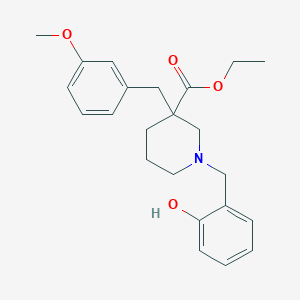
![N-(2-chlorobenzyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6017759.png)
![1-[4-(phenylethynyl)benzoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6017778.png)
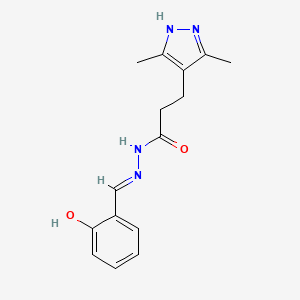
![1-(cyclopropylacetyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6017787.png)


![5,5'-[(4-chlorophenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6017800.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6017813.png)
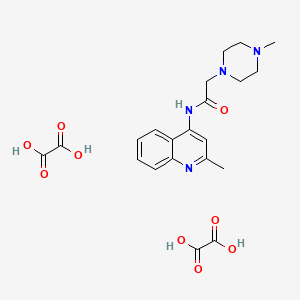
![2-[3-({[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B6017844.png)
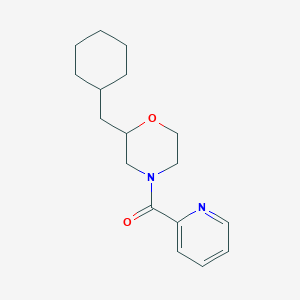
![2-amino-7-[4-(1H-pyrazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6017849.png)